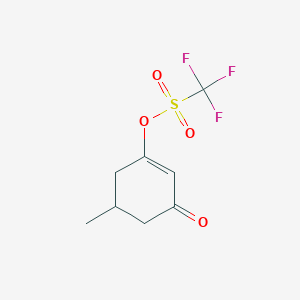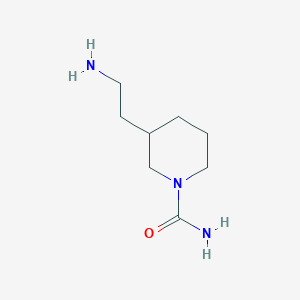![molecular formula C11H9NO2 B8664128 1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one](/img/structure/B8664128.png)
1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one
Descripción general
Descripción
1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one is a chemical compound that features an oxazole ring attached to a phenyl group, which is further connected to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one typically involves the formation of the oxazole ring followed by its attachment to the phenyl group. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of imines or aldehydes as starting materials, with the reaction being facilitated by microwave-assisted cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product. The van Leusen reaction remains a preferred method due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways. The oxazole ring allows the compound to bind with a wide range of receptors and enzymes through non-covalent interactions . This binding can modulate the activity of these targets, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4,5-Dihydro-4,4-dimethyl-2-phenyl-5-oxazolyl)ethanone
- 1-(5-(2-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone
Uniqueness
1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
1-[4-(1,3-oxazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H9NO2/c1-8(13)9-2-4-10(5-3-9)11-6-12-7-14-11/h2-7H,1H3 |
Clave InChI |
AGHWGPKGIWWOOR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C2=CN=CO2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 4-[3,5-bis(trifluoromethyl)phenoxy]-](/img/structure/B8664071.png)






![2-{[(3R)-3-aminopiperidin-1-yl]methyl}benzonitrile](/img/structure/B8664115.png)




